molecular formula C13H13N5O3S B2719820 2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide CAS No. 868152-93-6

2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide

Cat. No.: B2719820
CAS No.: 868152-93-6
M. Wt: 319.34
InChI Key: VEXOPEFRKDMNIP-VIZOYTHASA-N
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Description

2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidenehydrazono group, which can enhance its reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide typically involves a multi-step process:

    Formation of Thiazolidinone Core: The initial step involves the synthesis of the thiazolidinone core. This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Introduction of Benzylidenehydrazono Group: The thiazolidinone intermediate is then reacted with benzaldehyde and hydrazine to introduce the benzylidenehydrazono group. This step usually requires refluxing in ethanol or another suitable solvent.

    Carbamoylation: The final step involves the introduction of the carbamoyl group. This can be done by reacting the intermediate with an isocyanate or carbamoyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the benzylidenehydrazono group can yield the corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its reactive functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology

The thiazolidinone core is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for its potential as a lead compound in drug discovery.

Medicine

Due to its potential biological activities, this compound could be investigated for therapeutic applications. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide likely involves multiple pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It could influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, such as 2,4-thiazolidinedione, which is known for its antidiabetic properties.

    Hydrazones: Compounds like benzylidenehydrazine, which are used in various organic reactions and as intermediates in drug synthesis.

Uniqueness

What sets 2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-carbamoylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c14-12(21)16-10(19)6-9-11(20)17-13(22-9)18-15-7-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,17,18,20)(H3,14,16,19,21)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXOPEFRKDMNIP-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331976
Record name 2-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-carbamoylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868152-93-6
Record name 2-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-carbamoylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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